N,N-Diméthyl-3,5-dinitroaniline

Vue d'ensemble

Description

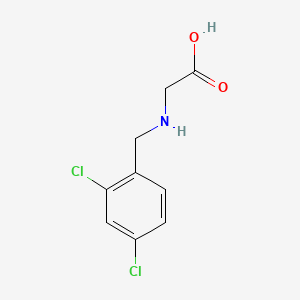

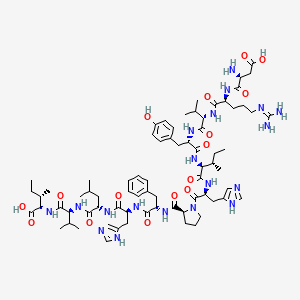

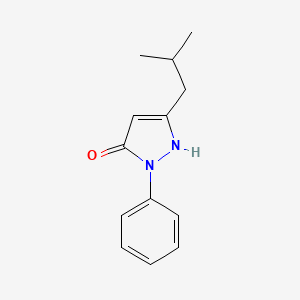

N,N-Dimethyl-3,5-dinitroaniline: is an organic compound with the molecular formula C8H10N4O4. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its applications in various fields, including agriculture and chemical research.

Applications De Recherche Scientifique

Chemistry: N,N-Dimethyl-3,5-dinitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure makes it a valuable starting material for complex organic syntheses .

Biology and Medicine: In biological research, derivatives of N,N-dimethyl-3,5-dinitroaniline are studied for their potential antimicrobial and anticancer properties. These studies focus on modifying the compound to enhance its biological activity and selectivity.

Industry: The compound is used in the production of herbicides and pesticides. Its derivatives, such as pendimethalin, are widely used in agriculture to control weed growth .

Mécanisme D'action

Target of Action

N,N-Dimethyl-3,5-dinitroaniline primarily targets the tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport.

Mode of Action

N,N-Dimethyl-3,5-dinitroaniline interacts with its targets by binding selectively to plant and protozoan tubulin dimers . This interaction disrupts the formation of microtubules, leading to a disruption in the mitotic process . The cells in the root tip region become multinucleate, indicating that the mitotic process has been disrupted .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. It inhibits the shoot and root growth of plants . The herbicide interferes with photosynthesis and respiration in vivo and in vitro .

Pharmacokinetics

The major sites of uptake of N,N-Dimethyl-3,5-dinitroaniline are the shoot of monocots and the hypocotyl or hypocotyl hook for dicots . The herbicides are either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide, but translocation from the root to the top is minimal . When a dinitroaniline was found in the plant, the parent compound was the major product present with metabolites equal to 5% or less .

Result of Action

The action of N,N-Dimethyl-3,5-dinitroaniline results in several molecular and cellular effects. It causes swelling of the root tip, a universally recognized morphological effect caused by these compounds . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted . Injury to the top of plants is recognized by stunting, development of dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-3,5-dinitroaniline. The persistence of dinitroaniline residues such as pendimethalin and benfluralin in the environment has a significant impact on the richness of bacteria and fungi of soil communities .

Analyse Biochimique

Biochemical Properties

N,N-Dimethyl-3,5-dinitroaniline, like other dinitroanilines, is known to interact with tubulin proteins in plants and protists . These interactions play a crucial role in the biochemical reactions involving this compound. The nature of these interactions primarily involves the inhibition of microtubule formation, thereby affecting cell division .

Cellular Effects

The effects of N,N-Dimethyl-3,5-dinitroaniline on cells are largely due to its interaction with tubulin proteins. By inhibiting microtubule formation, it disrupts normal cell division processes . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N-Dimethyl-3,5-dinitroaniline involves binding interactions with tubulin proteins, leading to the inhibition of microtubule formation . This can result in changes in gene expression and impacts on various cellular processes .

Temporal Effects in Laboratory Settings

Like other dinitroanilines, it is likely to have long-term effects on cellular function, particularly in relation to cell division .

Dosage Effects in Animal Models

At high doses, they can have toxic or adverse effects .

Metabolic Pathways

Dinitroanilines are known to be metabolized by certain cytochrome P450 enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of N,N-Dimethylaniline: One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

From 1,3,5-Trinitrobenzene and Dimethylamine: Another method involves the reaction of 1,3,5-trinitrobenzene with dimethylamine.

Industrial Production Methods: Industrial production often employs continuous-flow microreactor systems for the nitration process. This method enhances safety and efficiency by controlling the reaction conditions more precisely and reducing the risk of hazardous exothermic reactions .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: N,N-Dimethyl-3,5-dinitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Substitution: The nitro groups in N,N-dimethyl-3,5-dinitroaniline can be substituted by nucleophiles under appropriate conditions. For example, reaction with ammonia can replace the nitro groups with amino groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Ammonia or other nucleophiles in a suitable solvent.

Major Products:

Reduction: N,N-Dimethyl-3,5-diaminoaniline.

Substitution: N,N-Dimethyl-3,5-diaminoaniline or other substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 2,4-Dinitroaniline

- 2,5-Dinitroaniline

- 2,6-Dinitroaniline

- 3,4-Dinitroaniline

Uniqueness: N,N-Dimethyl-3,5-dinitroaniline is unique due to the presence of dimethyl groups on the nitrogen atom, which significantly alters its chemical properties and reactivity compared to other dinitroaniline compounds. This modification enhances its solubility in organic solvents and its effectiveness in various applications .

By understanding the synthesis, reactions, applications, and mechanisms of N,N-Dimethyl-3,5-dinitroaniline, researchers can better utilize this compound in scientific and industrial fields.

Propriétés

IUPAC Name |

N,N-dimethyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFFLMOPHMUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678995 | |

| Record name | N,N-Dimethyl-3,5-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46429-76-9 | |

| Record name | N,N-Dimethyl-3,5-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3,5-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)

![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)